molecular formula C13H19ClN4S B5884022 1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B5884022
M. Wt: 298.84 g/mol
InChI Key: CWIQCKUHSYFOHH-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a piperazine ring, and a thiourea group

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 4-methylpiperazine and thiophosgene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea: Lacks the methyl group on the aromatic ring, which may affect its chemical properties and biological activity.

    1-(4-Chloro-2-methylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea: Has an ethyl group instead of a methyl group on the piperazine ring, potentially altering its interactions with biological targets.

    1-(4-Chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)urea: Contains a urea group instead of a thiourea group, which can significantly change its reactivity and biological effects.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4S/c1-10-9-11(14)3-4-12(10)15-13(19)16-18-7-5-17(2)6-8-18/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIQCKUHSYFOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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